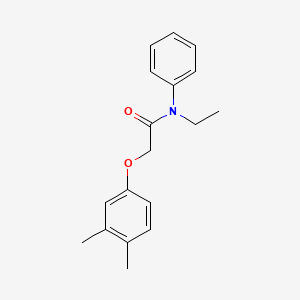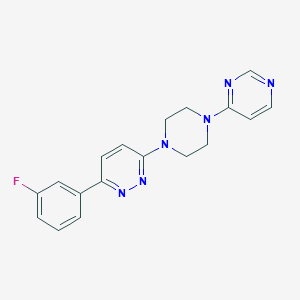![molecular formula C18H18FN5O2S B3008354 2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide CAS No. 898605-67-9](/img/structure/B3008354.png)
2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including an amine, a triazole ring, a sulfanyl group, and an acetamide group. The presence of these functional groups suggests that this compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, for example, would add a degree of rigidity to the molecule, which could affect its interactions with other molecules .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amine group could participate in acid-base reactions, the sulfanyl group could undergo oxidation or reduction reactions, and the acetamide group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, its stability could be influenced by the presence of the triazole ring, and its reactivity could be determined by the presence of the amine, sulfanyl, and acetamide groups .Applications De Recherche Scientifique
Herbicidal Activities
Research on novel triazolinone derivatives, including compounds with structures similar to the one , has shown significant potential in the development of herbicides. These compounds target Protoporphyrinogen oxidase (Protox), an important enzyme in plant metabolism, offering a pathway to design effective herbicidal agents. One study highlighted that certain triazolinone derivatives exhibited superior herbicidal activities, suggesting the potential of similar compounds in agricultural applications (Luo et al., 2008).
Fluorescent Probes and Sensing Applications
The synthesis of non-ionic surfactant-like pyrene derivatives containing a triazole unit has demonstrated applications in fluorescence sensing. These compounds aggregate in aqueous phases and show significant changes in emission spectra in response to micro-polarities, indicating their utility as fluorescent probes for sensing applications. Such derivatives could be utilized in detecting lanthanum and europium ions, showcasing their potential in environmental monitoring and analytical chemistry (Zhang et al., 2014).
Anticancer Activity
Research into metal ion complexes derived from tetrazole-triazole compounds has revealed promising anticancer activities. A study synthesizing ligands from interactions involving compounds with similar structural motifs to "2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide" found that gold (III) and nickel (II) complexes exhibited cytotoxic effects against breast cancer cell lines. This suggests potential applications in designing new anticancer therapies (Ghani & Alabdali, 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2S/c1-26-15-8-2-12(3-9-15)10-16-22-23-18(24(16)20)27-11-17(25)21-14-6-4-13(19)5-7-14/h2-9H,10-11,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUCMHVZZKYNKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B3008271.png)
![N-[1-(Tert-butylamino)-1-oxopropan-2-yl]-3-(ethylamino)-2-methylpropanamide;hydrochloride](/img/structure/B3008272.png)

![3-[5-(2-Methyl-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3008276.png)
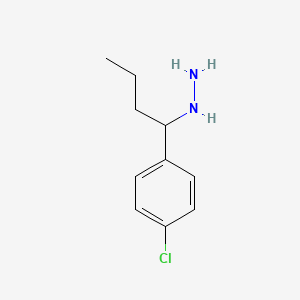
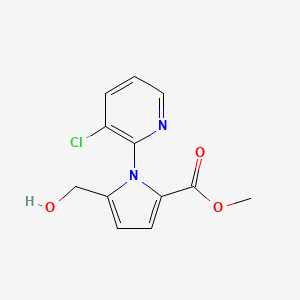
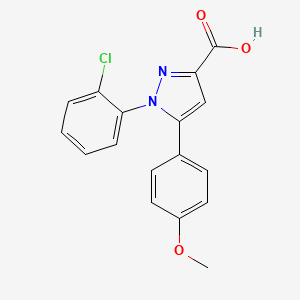
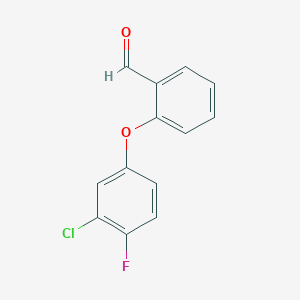
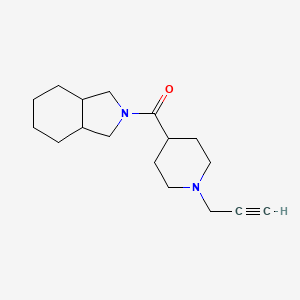
![1,3,7-trimethyl-2,4-dioxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3008287.png)
![9-(3-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008289.png)

